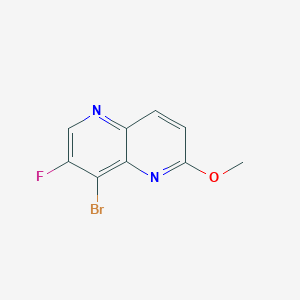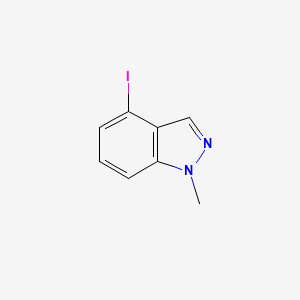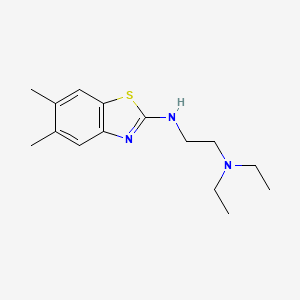
3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride
説明
“3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride” is a biochemical compound used for proteomics research . Its molecular formula is C9H8FN3•2HCl and has a molecular weight of 250.1 .
Molecular Structure Analysis
The InChI code for “3-fluoro-4-(1H-pyrazol-1-yl)aniline” is 1S/C9H8FN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride” has a molecular weight of 250.1 . It is a powder at room temperature .科学的研究の応用
Antimicrobial Activity
3-Fluoro-4-(1H-pyrazol-1-yl)aniline derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds involving this structure have shown excellent to good antibacterial activity when tested, indicating their potential in antimicrobial applications (Mistry, Desai, & Desai, 2016). Similarly, certain pyrazolyl based anilines have demonstrated significant antibacterial and antifungal activity, suggesting their utility in addressing microbial infections (Banoji et al., 2022).
Fluorescence Quenching and Imaging Applications
The fluorescence quenching process of a pyrazoline derivative with aniline has been studied, suggesting potential applications in fluorescence probes and biological imaging. This research highlights the interaction between fluorophore and aniline, paving the way for its application in detecting specific compounds through fluorescence quenching (Bozkurt & Gul, 2019).
Electroluminescence and Photophysics
Research into N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and its cyclometalated platinum(II) complexes has revealed their significant electroluminescence and photophysical properties. This suggests their potential application in organic light-emitting diodes (OLEDs) and other photophysical devices, with high quantum yields and a range of emission colors (Vezzu et al., 2010).
Inhibition in Corrosion Processes
Pyrazole derivatives, including those related to 3-fluoro-4-(1H-pyrazol-1-yl)aniline, have been studied for their inhibitory activity against corrosion in metals, demonstrating their potential use in corrosion prevention in various industrial applications (Chadli et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-fluoro-4-pyrazol-1-ylaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.2ClH/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13;;/h1-6H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAWSOQSKVBJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(1H-pyrazol-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)

![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)
![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)

![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)


![5-amino-1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1439416.png)


![3-(2-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439421.png)

![2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1439424.png)